molecular formula C28H25NO8 B11129037 N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-phenylalanine

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-phenylalanine

Cat. No.: B11129037
M. Wt: 503.5 g/mol
InChI Key: XPTIZTYDQZKFJH-NRFANRHFSA-N
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Description

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxyphenoxy group, a chromenyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of the chromenyl core, the introduction of the ethoxyphenoxy group, and the final coupling with the phenylpropanoic acid moiety. Common synthetic routes may involve:

    Formation of the Chromenyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenoxy Group: This step may involve etherification reactions using ethoxyphenol and suitable reagents.

    Coupling with Phenylpropanoic Acid: This final step can be carried out using amide coupling reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenoxy and chromenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

(2S)-2-[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H25NO8/c1-2-34-22-10-6-7-11-23(22)37-25-16-36-24-15-19(12-13-20(24)27(25)31)35-17-26(30)29-21(28(32)33)14-18-8-4-3-5-9-18/h3-13,15-16,21H,2,14,17H2,1H3,(H,29,30)(H,32,33)/t21-/m0/s1

InChI Key

XPTIZTYDQZKFJH-NRFANRHFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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